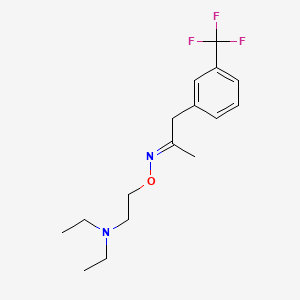
2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-diethylaminoethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime is a chemical compound with the molecular formula C16H23F3N2O and a molecular weight of 316.362 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a propanone moiety, and an oxime group linked to a diethylaminoethyl chain .
Vorbereitungsmethoden
The synthesis of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime involves several steps. One common synthetic route starts with the preparation of 1-[m-(Trifluoromethyl)phenyl]-2-propanone, which is then reacted with hydroxylamine to form the corresponding oxime . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Analyse Chemischer Reaktionen
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime involves its interaction with molecular targets such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The oxime group can form hydrogen bonds with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime can be compared with similar compounds such as:
1-[2-(Trifluoromethyl)phenyl]-2-propanone: This compound lacks the oxime and diethylaminoethyl groups, making it less versatile in chemical reactions.
5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-[2-aminoethyl]oxime: This compound has a similar structure but differs in the length of the carbon chain and the presence of a methoxy group.
The unique combination of functional groups in 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
38060-02-5 |
|---|---|
Molekularformel |
C16H23F3N2O |
Molekulargewicht |
316.36 g/mol |
IUPAC-Name |
N,N-diethyl-2-[(E)-1-[3-(trifluoromethyl)phenyl]propan-2-ylideneamino]oxyethanamine |
InChI |
InChI=1S/C16H23F3N2O/c1-4-21(5-2)9-10-22-20-13(3)11-14-7-6-8-15(12-14)16(17,18)19/h6-8,12H,4-5,9-11H2,1-3H3/b20-13+ |
InChI-Schlüssel |
OFLSCEZYXUKABK-DEDYPNTBSA-N |
Isomerische SMILES |
CCN(CC)CCO/N=C(\C)/CC1=CC(=CC=C1)C(F)(F)F |
Kanonische SMILES |
CCN(CC)CCON=C(C)CC1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


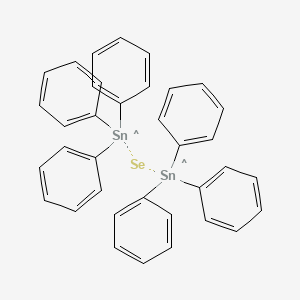
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
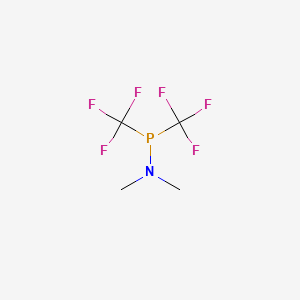
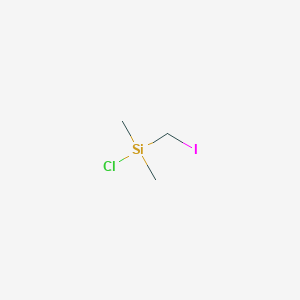
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
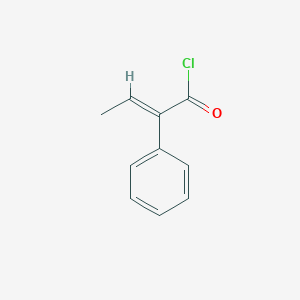

![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
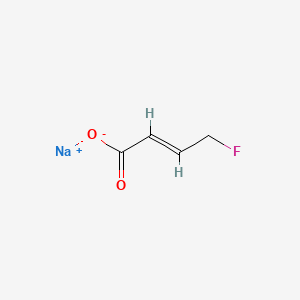

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
